2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid, also known as Flurbiprofen, is a synthetic organic compound belonging to the class of 2-arylpropionic acids. It is not found naturally. In scientific research, it serves as a valuable tool due to its diverse biological activities, primarily as an inhibitor of enzymes like cyclooxygenase (COX) and gamma-secretase. [, , ]
Synthesis Analysis
Coupling: Palladium-catalyzed Suzuki coupling reaction of 4-bromo-2-fluorophenol with 4-formylphenylboronic acid, yielding 4'-(2-fluoro-4-hydroxyphenyl)[1,1'-biphenyl]-4-carbaldehyde. []
Alkylation: Reacting the aldehyde product with ethyl 2-bromopropionate in the presence of a base like potassium carbonate. []
Hydrolysis: Basic hydrolysis of the ester intermediate to obtain the final product, 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid. []
Molecular Structure Analysis
Esterification: Formation of esters by reacting with alcohols in the presence of an acid catalyst, often used for derivatization and improving lipophilicity. []
Hydrazide/Hydrazone Formation: Reaction with hydrazine to form hydrazides, further reacted with aldehydes to yield hydrazones, exploring structure-activity relationships and potential biological activities. [, ]
Amide Formation: Coupling with amines to generate amides, potentially leading to compounds with improved pharmacokinetic profiles or biological activities. []
Mechanism of Action
Cyclooxygenase (COX) Inhibition: Competitively inhibits both COX-1 and COX-2 isoforms, blocking the production of prostaglandins involved in inflammation and pain. []
Gamma-Secretase Modulation: Allosterically modulates gamma-secretase activity, reducing the production of amyloid beta (Aβ) peptides implicated in Alzheimer's disease. [, ]
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Potently inhibits DHODH, an enzyme involved in pyrimidine biosynthesis, impacting DNA and RNA synthesis and leading to anti-cancer activity. [, ]
Physical and Chemical Properties Analysis
Appearance: White to off-white crystalline powder []
Solubility: Poorly soluble in water, but readily soluble in organic solvents like ethanol and dimethyl sulfoxide. []
Melting Point: Approximately 114-117 °C []
pKa: 4.5 (carboxylic acid group) []
Applications
Alzheimer's disease: Investigated for its potential to reduce amyloid beta (Aβ) production and mitigate Aβ-induced neuronal toxicity in cellular and animal models of Alzheimer's disease. [, , ]
Cancer Research: Studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), demonstrating promising anti-cancer activity against various cancer cell lines. [, ]
Pain and Inflammation: Used as a tool compound to investigate the role of cyclooxygenase (COX) enzymes in pain and inflammation pathways, contributing to the understanding of these processes. []
Drug Delivery Systems: Explored as a model drug for developing novel drug delivery systems due to its poor water solubility, aiming to improve its bioavailability and therapeutic efficacy. []
Material Science: Utilized as a building block in the synthesis of thermotropic liquid crystalline polymers, investigating the influence of its structure on the properties of the resulting materials. []
Future Directions
Developing highly selective enzyme inhibitors: Synthesizing and evaluating novel Flurbiprofen derivatives with enhanced selectivity towards specific enzyme targets, minimizing potential side effects. []
Exploring multi-target directed ligands: Designing hybrid molecules incorporating structural features of Flurbiprofen combined with other pharmacophores, targeting multiple pathways involved in complex diseases. []
Investigating the therapeutic potential of non-COX and non-gamma-secretase related activities: Further elucidating the role of Flurbiprofen in modulating other biological targets, potentially uncovering novel therapeutic applications. []
Developing improved formulations for enhanced delivery: Optimizing drug delivery systems for Flurbiprofen to improve its solubility, bioavailability, and targeted delivery to specific tissues. []
Related Compounds
Flurbiprofen
Compound Description: Flurbiprofen, or 2-(2-Fluoro[1,1′-biphenyl]-4-yl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) available commercially. [, , ] It is known to exhibit analgesic and anti-inflammatory properties. [] Research has explored its potential in treating Alzheimer's disease due to its ability to modulate γ-secretase activity and reduce brain β-amyloid pathology. [, ]
Compound Description: CHF5074 is a novel γ-secretase modulator that shows promise in reducing brain β-amyloid pathology in Alzheimer's disease. [, ] Unlike some NSAIDs, it lacks anticyclooxygenase (COX) and Notch-interfering activities, potentially reducing peripheral toxicity. [] In vitro studies have demonstrated its ability to reduce Aβ42 and Aβ40 secretion in human neuroglioma cell lines. []
Compound Description: LY293111 is an experimental anti-cancer agent. Metabolic studies in rats revealed that it forms long-lived circulating metabolites, primarily phenolic (ether), acyl, and bisglucuronides. [] A portion of LY293111-derived material irreversibly binds to plasma protein, likely due to covalent modification by the acyl glucuronide. []
Relevance: LY293111 and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid share a common [1,1'-biphenyl] core structure with a fluorine atom at the 4'-position. Notably, LY293111 incorporates an ethyl substituent at the 5-position and a complex propoxy-propylphenoxy-benzoic acid side chain at the 4-position, differentiating it from the target compound. []
Compound Description: NSC 368390 (DuP 785) is a water-soluble, substituted 4-quinolinecarboxylic acid exhibiting anticancer activity. [, ] It acts as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme involved in de novo pyrimidine biosynthesis. [, ] This inhibition disrupts pyrimidine nucleotide production, essential for RNA and DNA synthesis, ultimately leading to tumor cell death. []
Relevance: This compound, while sharing the [1,1'-biphenyl] core with 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid and possessing fluorine atoms at the 2 and 2' positions, significantly differs in its overall structure. It incorporates a quinolinecarboxylic acid moiety fused to the biphenyl system, distinguishing its pharmacological profile from the target compound. [, ]
Compound Description: DPC 423 displays a complex metabolic profile, undergoing various biotransformations including oxidation, glucuronidation, and glutathione conjugation. [, ] Significantly, it forms unusual glutamate conjugates through a gamma-glutamyltranspeptidase-mediated transfer of glutamate from glutathione to its benzylamine moiety. [] This metabolic pathway potentially influences its pharmacokinetic properties and therapeutic effects. [, ]
Compound Description: These compounds are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. [] Their inhibitory activity is significantly enhanced by specific substitutions on the biphenyl moiety, notably chloro or methyl groups at positions 3 and 5 and a fluoro group at position 4'. []
Relevance: These compounds share the [1,1'-biphenyl] core structure with 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid. The research highlighted the importance of specific substitutions on the biphenyl ring for enhancing biological activity. [] Though structurally similar, the presence of a heptenoic acid chain and variations in substitution patterns on the biphenyl group distinguish them from the target compound.
7-(4′-Fluoro-3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)-3-hydroxy-5-OXO-5-13C-heptanoic acid and trans-6-[2-(4′-fluoro−3,3′,5-trimethyl[1,1′-biphenyl]-2-YL)ethyl]-3,4,5,6-tetrahydro-6-13C-4-hydroxy-2H-pyran-2-one
Compound Description: These compounds are potent inhibitors of HMG-CoA reductase. They are designed with a 13C label to enable the study of their interaction with the enzyme using 13C NMR techniques. []
Compound Description: 11C-CS1P1 is a radiotracer designed for positron emission tomography (PET) imaging. [] It exhibits high specificity for sphingosine-1-phosphate receptor 1 (S1PR1), a receptor involved in multiple sclerosis and other inflammatory diseases. [] Dosimetry studies in healthy volunteers demonstrated its safety and feasibility for evaluating inflammation in clinical settings. []
Compound Description: This series of compounds was synthesized and evaluated for analgesic activity. [] The study focused on the importance of the triazole ring system and its substitutions in modulating biological activity. []
Compound Description: Flu-AM4 acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), with a preference for COX-2. [] This dual inhibition makes it a potential analgesic agent, and in vivo studies showed its efficacy in models of prolonged and neuropathic pain. []
Compound Description: HWL‐088 is a potent agonist of the free fatty acid receptor 1 (FFAR1), a target for type 2 diabetes treatment. [] Studies in diabetic mice showed that HWL-088 improves glucolipid metabolism and exhibits additive effects when combined with metformin. []
Relevance: This compound and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid belong to the same chemical class, both containing a [1,1′-biphenyl] core. [] Notably, HWL-088 is characterized by a fluorine atom at the 2-position and a methyl group at the 2'-position of the biphenyl moiety. It also features a distinct (2-fluoro-4-substituted-phenoxy)acetic acid side chain at the 3-position of the biphenyl unit, setting it apart from the target compound.
Compound Description: TUG-891 is a potent and selective agonist for the long-chain free fatty acid receptor 4 (FFA4/GPR120). [, ] It demonstrates similar signaling properties to α-linolenic acid, an endogenous FFA4 agonist, including stimulation of Ca2+ mobilization, β-arrestin recruitment, and extracellular signal-regulated kinase phosphorylation. [] TUG-891 shows promise in stimulating glucagon-like peptide-1 secretion, enhancing glucose uptake, and inhibiting proinflammatory mediator release. [, ]
Compound Description: This phenylpropanoic acid derivative is a potent GPR40 agonist identified during a drug discovery program. [] It exhibits improved cytotoxicity profiles and favorable pharmacokinetic properties compared to earlier lead compounds. [] Compound 35 significantly lowered plasma glucose levels and demonstrated insulinotropic effects in rats with impaired glucose tolerance. []
Compound Description: This compound was synthesized as a potential chiral dopant for use in ferroelectric liquid crystal displays (FLCDs). [] The design aimed to enhance chemical stability by replacing an ester linkage to the stereogenic center with an ether linkage. []
Relevance: Both this compound and 2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid share a [1,1'biphenyl] core and a fluorine substituent on the biphenyl ring. [] The key distinction lies in the substitution pattern and functional groups attached to the biphenyl moiety. The chiral dopant features a fluorine atom at the 3'-position and an octyloxy group at the 4'-position of the biphenyl unit. Additionally, it incorporates a propanenitrile side chain linked to the biphenyl core via an oxygen atom, differentiating it from the target compound.
Compound Description: This compound is a diaryl-substituted phenylalanine derivative exhibiting micromolar affinity for AMPA receptors. [] Its selectivity for AMPA receptors over kainate and NMDA receptors makes it a promising lead for developing novel AMPA receptor ligands. []
Compound Description: These compounds, particularly 1a, serve as versatile building blocks for synthesizing silicon-containing drug candidates. [] The boronic acid moiety enables their use in Suzuki-Miyaura coupling reactions for introducing diverse substituents onto the biphenyl scaffold. []
Compound Description: Solabegron is a selective β3-adrenergic receptor agonist. [] It effectively relaxes the bladder and increases the micturition reflex threshold in preclinical models, making it a potential therapeutic option for overactive bladder. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.